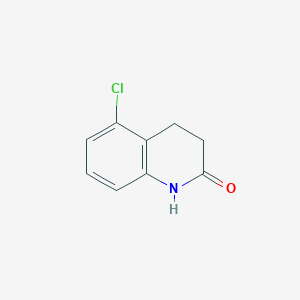

5-chloro-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZVTNYJNDWQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597529 | |

| Record name | 5-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72995-15-4 | |

| Record name | 5-Chloro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-chloro-3,4-dihydroquinolin-2(1H)-one: A Privileged Scaffold in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-chloro-3,4-dihydroquinolin-2(1H)-one (CAS No. 72995-15-4). While detailed experimental data for this specific molecule is limited in publicly available literature, this document leverages established knowledge of the broader 3,4-dihydro-2(1H)-quinolinone class of compounds to offer valuable insights for researchers, scientists, and drug development professionals. The 3,4-dihydro-2(1H)-quinolinone core is a well-recognized "privileged scaffold" in medicinal chemistry, forming the backbone of several FDA-approved drugs. This guide will therefore not only detail the known and predicted properties of the title compound but also explore its potential as a versatile building block in the synthesis of novel therapeutic agents.

Introduction: The Significance of the 3,4-dihydro-2(1H)-quinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone moiety is a heterocyclic scaffold of significant interest in the pharmaceutical industry due to its presence in a range of pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets. This has led to the development of drugs with diverse therapeutic applications, including the phosphodiesterase inhibitor cilostazol, the β-adrenergic blocker carteolol, and the atypical antipsychotic aripiprazole.[1]

The subject of this guide, this compound, is a halogenated derivative of this important scaffold. The introduction of a chlorine atom at the 5-position of the aromatic ring is expected to modulate the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, influence its metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile. While specific biological activities for this compound are not extensively documented, its structural similarity to known bioactive molecules suggests its potential as a key intermediate in the synthesis of novel drug candidates.

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not widely available. The following section provides a combination of known identifiers and predicted properties to guide researchers in their work with this compound.

General Properties

| Property | Value | Source |

| CAS Number | 72995-15-4 | [2][3] |

| Molecular Formula | C₉H₈ClNO | [2][3] |

| Molecular Weight | 181.62 g/mol | [2][3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | [3] |

| Solubility | Slightly soluble in DMSO and heated methanol | Inferred from supplier data |

| pKa (Predicted) | 14.04 ± 0.20 | [2] |

Spectroscopic Characterization (Predicted)

While experimental spectra are not readily accessible, the following provides an expert analysis of the expected spectroscopic features of this compound based on its chemical structure.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (δ 6.8-7.5 ppm): Three protons on the chlorinated benzene ring will likely appear as a complex multiplet. The electron-withdrawing nature of the chlorine atom and the amide group will influence their chemical shifts.

-

N-H Proton (δ 8.0-9.0 ppm): The amide proton is expected to appear as a broad singlet in this downfield region.

-

Aliphatic Protons (δ 2.5-3.5 ppm): The two methylene groups (-CH₂-CH₂-) in the dihydro- portion of the ring will likely appear as two triplets, each integrating to two protons.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule.

-

Carbonyl Carbon (δ ~170 ppm): The amide carbonyl carbon will be the most downfield signal.

-

Aromatic Carbons (δ 110-140 ppm): Six signals are expected for the aromatic carbons, with the carbon bearing the chlorine atom showing a characteristic shift.

-

Aliphatic Carbons (δ 20-40 ppm): Two signals corresponding to the two methylene carbons are expected in the upfield region.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

-

N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ for the cyclic amide (lactam).

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

2.2.4. Mass Spectrometry

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 181. The presence of a chlorine atom should also give rise to a characteristic M+2 peak at m/z 183 with an intensity of approximately one-third of the molecular ion peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Synthesis of this compound

Proposed Synthetic Protocol: Intramolecular Friedel-Crafts Cyclization

This proposed synthesis involves two main steps: the amidation of 3-chloropropionyl chloride with 2-chloroaniline, followed by an intramolecular Friedel-Crafts cyclization.

Step 1: Synthesis of 3-chloro-N-(2-chlorophenyl)propanamide

-

To a solution of 2-chloroaniline (1.0 eq.) and a suitable non-nucleophilic base such as triethylamine (1.2 eq.) in an inert solvent like dichloromethane (DCM) at 0 °C, add 3-chloropropionyl chloride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-chloro-N-(2-chlorophenyl)propanamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

Add the 3-chloro-N-(2-chlorophenyl)propanamide (1.0 eq.) to a flask containing a Lewis acid catalyst such as aluminum chloride (AlCl₃) (2.0-3.0 eq.) under an inert atmosphere.

-

Heat the mixture, either neat or in a high-boiling inert solvent, to a temperature sufficient to initiate the cyclization (typically 100-150 °C).

-

Maintain the temperature and stir for 2-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, carefully quench the reaction by pouring the mixture onto crushed ice.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Caption: Proposed two-step synthesis of this compound.

Applications in Research and Drug Discovery

The true value of this compound for researchers lies in its potential as a versatile chemical building block. The core scaffold can be functionalized at several positions to generate a library of novel compounds for biological screening.

A Scaffold for Biologically Active Molecules

As previously mentioned, the 3,4-dihydro-2(1H)-quinolinone core is a key feature in several successful drugs.[1] This suggests that derivatives of this compound could be explored for a variety of pharmacological activities. For instance, a related compound, 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone, has been investigated as a potential antidepressant that acts as a sigma receptor agonist.[5] This highlights how modifications to the core structure can lead to compounds with specific central nervous system activities.

Caption: Relationship of the core scaffold to known drugs and the potential of the target compound.

Potential Synthetic Modifications

The structure of this compound offers several sites for chemical modification to create diverse libraries of new chemical entities:

-

N-Alkylation/Arylation: The amide nitrogen can be functionalized with various alkyl or aryl groups to explore structure-activity relationships. This is a common strategy in the development of quinolinone-based drugs.

-

Aromatic Substitution: The chloro-substituted benzene ring can potentially undergo further electrophilic aromatic substitution, although the existing substituents will influence the position of new groups.

-

Modifications at the 3- and 4-positions: The aliphatic portion of the ring can be functionalized, for example, through alpha-halogenation followed by nucleophilic substitution, to introduce additional diversity.

Safety and Handling

Based on hazard information for similar compounds, this compound should be handled with appropriate safety precautions in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, albeit under-characterized, chemical entity for the fields of organic synthesis and medicinal chemistry. Its core structure is a proven pharmacophore, and the presence of the chlorine atom provides a handle for modulating its properties and for further synthetic transformations. While a lack of extensive experimental data necessitates careful preliminary characterization by researchers, the potential of this compound as a building block for the discovery of new bioactive molecules is significant. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and potential applications, thereby empowering researchers to explore the therapeutic potential of this promising scaffold.

References

-

Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of Medicinal Chemistry, 43(2), 177-89. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results for 2. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

-

Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836. [Link]

-

Al-Ostath, A., et al. (2022). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of Biomolecular Structure & Dynamics, 41(16), 8003-8015. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

NIST. Clioquinol. [Link]

-

Chem-Impex. 3,4-Dihydro-5-hydroxy-1H-quinolin-2-one. [Link]

- Google Patents.

-

Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules, 28(7), 3205. [Link]

-

Medires Publishing. In Silico Modeling Of 5-Chloro-2-Thiophenyl-1,2,3 Triazolymethyldihydro Quinolines Inhibitors as Mycobacterium Tuberculosis Target. [Link]

-

NIST. Hydroquinone. [Link]

-

NIST. Cloxyquin. [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465–6488. [Link]

-

ResearchGate. FT-IR spectrum of LLPCl. [Link]

-

Liu, Y., et al. (2023). Systematic Screening of the Chemical Constituents of Lanqin Oral Liquid by Ultra-High-Performance Liquid Chromatography Combined with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Molecules, 28(20), 7058. [Link]

-

ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... [Link]

-

SpectraBase. 5-Chloro-1-indanone - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. biosynth.com [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-chloro-3,4-dihydroquinolin-2(1H)-one CAS 72995-15-4

An In-depth Technical Guide to 5-chloro-3,4-dihydroquinolin-2(1H)-one (CAS 72995-15-4)

Abstract

This technical guide provides a comprehensive overview of this compound (CAS: 72995-15-4), a halogenated heterocyclic compound of significant interest to the pharmaceutical industry. The dihydroquinolin-2(1H)-one core is a privileged scaffold found in numerous bioactive molecules and approved drugs.[1] The introduction of a chlorine atom at the 5-position can critically modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, a common and effective strategy in modern drug design.[2][3] This document details the compound's physicochemical properties, provides a thorough spectroscopic characterization strategy, outlines a plausible and robust synthetic pathway, and explores its key applications as a chemical intermediate and a pharmaceutical reference standard. It is intended to serve as a vital resource for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction: The Significance of the Dihydroquinolin-2(1H)-one Scaffold

Heterocyclic compounds containing nitrogen are foundational to medicinal chemistry, forming the core of countless natural products and synthetic drugs.[4] Among these, the 3,4-dihydroquinolin-2(1H)-one skeleton is a prominent structural motif, recognized for its broad spectrum of biological activities.[1][5] Molecules incorporating this scaffold have been developed as anticancer, antiviral, and antibiotic agents, highlighting its versatility and pharmaceutical relevance.[1]

This compound emerges as a particularly valuable derivative. The strategic placement of a chlorine atom on the aromatic ring is a well-established method in medicinal chemistry to enhance biological activity, improve pharmacokinetic profiles, and block unwanted metabolic pathways.[6] This specific molecule is not only a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs) but is also identified as a known impurity of the drug Cilostazol, designated "Cilostazol Impurity 5".[7] As such, its synthesis and characterization are of critical importance for quality control and regulatory compliance in the pharmaceutical sector. This guide aims to consolidate the technical knowledge surrounding this compound, offering field-proven insights into its synthesis, analysis, and application.

Physicochemical and Spectroscopic Profile

Unambiguous characterization is the bedrock of chemical research and development. For this compound, a multi-technique spectroscopic approach is essential for structural confirmation and purity assessment.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| CAS Number | 72995-15-4 | [8][9] |

| Molecular Formula | C₉H₈ClNO | [8][9] |

| Molecular Weight | 181.62 g/mol | [9] |

| Canonical SMILES | C1CC(=O)NC2=C1C(=CC=C2)Cl | [8] |

| InChI Key | NJZVTNYJNDWQND-UHFFFAOYSA-N | [8] |

| Topological Polar Surface Area | 29.1 Ų | [8] |

| Predicted pKa | 14.04 ± 0.20 | [8] |

| Appearance | Solid | [10] |

Spectroscopic Characterization Strategy

The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a holistic and definitive structural portrait of the molecule.[11] Each technique offers complementary information, allowing for the complete assignment of the compound's constitution and connectivity.

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The expected spectra for this compound are detailed below.[12][13]

-

¹H NMR (Proton NMR):

-

Aromatic Region (δ 6.8-7.5 ppm): Three protons are expected on the chlorinated benzene ring. The proton at C6 (para to the chlorine) would likely appear as a triplet due to coupling with the protons at C7 and C8. The C7 and C8 protons would appear as doublets. The chlorine atom's electron-withdrawing nature would influence the precise chemical shifts.

-

Amide Proton (N-H, δ ~8.0-8.5 ppm): A broad singlet corresponding to the amide proton is anticipated. Its chemical shift can be concentration-dependent and it will exchange with D₂O.

-

Aliphatic Region (δ 2.5-3.0 ppm): Two triplets are expected for the two methylene groups (-CH₂-CH₂-) at C3 and C4. These would appear as an A₂B₂ system, with the C4 protons adjacent to the aromatic ring appearing slightly more downfield than the C3 protons adjacent to the carbonyl group.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O, δ ~170 ppm): A distinct peak in the downfield region, characteristic of an amide carbonyl carbon.

-

Aromatic Carbons (δ 115-140 ppm): Six peaks are expected. The carbon bearing the chlorine (C5) would be directly observed, and its chemical shift would be influenced by the halogen. The other five aromatic carbons (C4a, C6, C7, C8, C8a) would also be resolved.

-

Aliphatic Carbons (δ ~25-35 ppm): Two peaks corresponding to the C3 and C4 methylene carbons.

-

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[14]

-

~3200 cm⁻¹ (N-H stretch): A moderate to strong, sharp peak characteristic of the amide N-H bond.

-

~3100-3000 cm⁻¹ (Aromatic C-H stretch): Peaks indicating the C-H bonds of the benzene ring.

-

~2950-2850 cm⁻¹ (Aliphatic C-H stretch): Peaks corresponding to the methylene groups.

-

~1660 cm⁻¹ (C=O stretch, Amide I band): A very strong and sharp absorption, which is a definitive indicator of the carbonyl group in the lactam ring.

-

~1600, ~1480 cm⁻¹ (C=C stretch): Absorptions from the aromatic ring stretching vibrations.

-

~800-750 cm⁻¹ (C-Cl stretch): A peak in the fingerprint region indicating the presence of the carbon-chlorine bond.

MS provides information about the mass and, therefore, the molecular formula of the compound.

-

Molecular Ion (M⁺): The most critical piece of information is the detection of the molecular ion peak.

-

Isotopic Pattern: A key confirmatory feature for a monochlorinated compound is the presence of two peaks for the molecular ion: an (M)⁺ peak and an (M+2)⁺ peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), these peaks will appear in an approximate intensity ratio of 3:1, providing definitive evidence of one chlorine atom in the molecule. The expected m/z values would be ~181 for the ³⁵Cl isotopologue and ~183 for the ³⁷Cl isotopologue.

Synthesis and Purification

While numerous methods exist for constructing the dihydroquinolinone scaffold, a robust and scalable approach involves the intramolecular cyclization of an N-aryl α,β-unsaturated amide.[1] This strategy is advantageous due to the accessibility of starting materials and the reliability of the cyclization step. The following is a logical and field-proven protocol for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Causality Behind Choices: The choice of a two-step sequence starting from 2-chloroaniline and cinnamoyl chloride is based on efficiency and high-yielding standard transformations. The Friedel-Crafts cyclization is a classic and powerful method for forming the new carbon-carbon bond required to close the six-membered ring. Polyphosphoric acid (PPA) or a strong Lewis acid like AlCl₃ is necessary to activate the aromatic ring for this intramolecular electrophilic substitution. Purification by recrystallization is chosen for its scalability and effectiveness in removing unreacted starting material and polymeric side products.

Step 1: Synthesis of N-(2-chlorophenyl)cinnamamide

-

To a stirred solution of 2-chloroaniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, ~5 mL/mmol) at 0 °C, add a solution of cinnamoyl chloride (1.05 eq) in DCM dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Method A (PPA): Add the crude N-(2-chlorophenyl)cinnamamide (1.0 eq) to polyphosphoric acid (PPA, ~10x weight) at 60 °C.

-

Heat the mixture to 100-120 °C and stir for 2-4 hours, monitoring by TLC.

-

Method B (AlCl₃): Suspend aluminum chloride (AlCl₃, 3.0 eq) in a suitable solvent like dichlorobenzene. Add the crude amide and heat the mixture to 130-150 °C for 4-8 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate is the crude product. Filter the solid, wash thoroughly with water, and dry under vacuum.

Step 3: Purification and Validation

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure this compound.

-

Dry the purified solid in a vacuum oven.

-

Validation: Confirm the identity and purity of the final product by measuring its melting point and acquiring NMR, IR, and MS spectra, comparing them against the expected data outlined in Section 2.

Applications in Drug Development and Research

The utility of this compound is primarily centered on its role within the pharmaceutical landscape, both as a synthetic intermediate and a critical analytical standard.

Pharmaceutical Reference Standard

In pharmaceutical manufacturing, controlling impurities is a mandate from regulatory agencies like the FDA. A reference standard is a highly characterized and pure substance used as a benchmark for quality control.

-

Role as Cilostazol Impurity 5: This compound is a known process-related impurity or degradation product of Cilostazol, a medication used to treat symptoms of intermittent claudication.[7]

-

Analytical Method Validation: As a reference standard, it is used to validate analytical methods (e.g., HPLC, GC) designed to detect and quantify its presence in the final drug product. This ensures that each batch of the API meets the stringent purity requirements.

-

Quality Control (QC): In routine QC testing, a solution of this standard is used to calibrate instruments and to identify and quantify the impurity in API batches, ensuring patient safety and product efficacy.

Caption: Role of a reference standard in pharmaceutical quality control workflow.

Key Intermediate for API Synthesis

The structure of this compound, with its reactive N-H group and modifiable aromatic ring, makes it an attractive starting point or intermediate for the synthesis of more complex molecules. It can serve as a scaffold upon which additional functionality is built to develop new chemical entities with potential therapeutic value. The dihydroquinolinone core itself is a target for discovering novel bioactive agents.[1][15]

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety.

-

Hazard Identification: The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9]

-

Handling Procedures:

-

Storage:

Conclusion

This compound (CAS 72995-15-4) is more than a simple heterocyclic molecule; it is a compound of significant industrial relevance. Its structural features, rooted in the privileged dihydroquinolinone scaffold and enhanced by a chlorine substituent, make it a person of interest in medicinal chemistry. This guide has provided a detailed technical framework covering its synthesis, its comprehensive spectroscopic signature, and its critical role as a pharmaceutical reference standard. For scientists in drug discovery and development, a thorough understanding of such key molecules is essential for accelerating innovation while maintaining the highest standards of quality and safety.

References

- Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt c

- Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst. New Journal of Chemistry (RSC Publishing).

- Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen

- This compound 72995-15-4 wiki. Guidechem.

- Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis.

- Proposed Mechanism Catalytic cycle for partial transfer hydrogenation of quinoline.

- This compound | 72995-15-4. Biosynth.

- Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel Adhesives.

- 5-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE Product Description. Chemical Synthesis and Search.

- Dihydroquinolinone synthesis. Organic Chemistry Portal.

- Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. PMC - PubMed Central.

- SAFETY D

- Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids.

- SAFETY D

- SAFETY D

- This compound(72995-15-4) 1H NMR. ChemicalBook.

- Cilostazol Impurity 5 | 72995-15-4.

- 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one. Sigma-Aldrich.

- Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.

- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)

- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- Identification of an Unknown Compound by Combined Use of IR, 1H NMR, 13C NMR, and Mass Spectrometry: A Real-Life Experience in Structure Determination.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. venkatasailifesciences.com [venkatasailifesciences.com]

- 8. guidechem.com [guidechem.com]

- 9. biosynth.com [biosynth.com]

- 10. 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one | 129075-59-8 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound(72995-15-4) 1H NMR spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. api.henkeldx.com [api.henkeldx.com]

- 17. biomedicadiagnostics.com [biomedicadiagnostics.com]

- 18. 129075-59-8 CAS MSDS (5-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Foreword: The Significance of Structural Certainty in Drug Discovery

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. The quinolinone scaffold and its derivatives are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, 5-chloro-3,4-dihydroquinolin-2(1H)-one, represents a key intermediate in the synthesis of various pharmacologically active agents. Its structural integrity is paramount, as even minor variations can profoundly impact its biological activity, toxicity, and pharmacokinetic properties. This guide provides a comprehensive, in-depth exploration of the multi-technique approach required for the unambiguous structure elucidation of this compound, intended for researchers, scientists, and professionals in the field of drug development. Our narrative will not merely list procedures but will delve into the causality behind experimental choices, ensuring a self-validating system of protocols for trustworthy and reproducible results.

Foundational Analysis: The Initial Steps

Before delving into sophisticated spectroscopic techniques, foundational analysis provides the initial clues to the molecular identity.

Elemental Analysis and High-Resolution Mass Spectrometry (HRMS)

The molecular formula is the most fundamental piece of information. For this compound, the expected molecular formula is C₉H₈ClNO.

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming this. Unlike nominal mass spectrometry, HRMS can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition.

Table 1: Expected HRMS Data for this compound

| Ion Species | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 182.0367 | Within 5 ppm |

| [M+Na]⁺ | 204.0186 | Within 5 ppm |

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in an [M+2] peak with approximately one-third the intensity of the molecular ion peak.

The Cornerstone of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A suite of 1D and 2D NMR experiments provides a detailed picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data for this compound:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 2.6 | Triplet | ~ 7.5 | 2H |

| H-4 | ~ 3.0 | Triplet | ~ 7.5 | 2H |

| H-6 | ~ 7.2 | Doublet of doublets | ~ 8.0, 1.0 | 1H |

| H-7 | ~ 7.0 | Triplet | ~ 8.0 | 1H |

| H-8 | ~ 6.9 | Doublet | ~ 8.0 | 1H |

| N-H | ~ 8.5 | Broad Singlet | - | 1H |

Causality of Chemical Shifts and Multiplicities:

-

Aliphatic Protons (H-3 and H-4): The protons on C-3 and C-4 are in an aliphatic environment and thus appear in the upfield region of the spectrum. They are adjacent to each other, resulting in a triplet for each due to coupling (n+1 rule, where n=2).

-

Aromatic Protons (H-6, H-7, H-8): These protons are on the benzene ring and appear in the downfield aromatic region. The electron-withdrawing effect of the chlorine atom at C-5 and the amide group will influence their precise chemical shifts. The observed splitting patterns arise from coupling to adjacent aromatic protons.

-

Amide Proton (N-H): The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data for this compound:

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~ 170 |

| C-3 | ~ 30 |

| C-4 | ~ 39 |

| C-4a | ~ 125 |

| C-5 | ~ 128 |

| C-6 | ~ 127 |

| C-7 | ~ 123 |

| C-8 | ~ 116 |

| C-8a | ~ 138 |

Causality of Chemical Shifts:

-

Carbonyl Carbon (C-2): The amide carbonyl carbon is highly deshielded and appears significantly downfield.

-

Aliphatic Carbons (C-3 and C-4): These carbons appear in the upfield region.

-

Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): These carbons resonate in the aromatic region. The carbon directly attached to the chlorine atom (C-5) will have its chemical shift influenced by the halogen's electronegativity and anisotropic effects.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). In our target molecule, we would expect to see cross-peaks between H-3 and H-4, and between adjacent aromatic protons (H-6/H-7 and H-7/H-8).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular fragments and confirming the overall structure. For instance, we would expect to see correlations from the H-4 protons to the C-5 and C-8a carbons, and from the H-8 proton to the C-4a and C-7 carbons.

Vibrational Spectroscopy: Probing Functional Groups with FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Characteristic IR Absorptions for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3200 | Strong, Broad | N-H stretch (amide) |

| ~ 1660 | Strong | C=O stretch (amide) |

| ~ 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1300 | Medium | C-N stretch |

| ~ 800-600 | Strong | C-Cl stretch |

Causality of Absorptions:

-

The broadness of the N-H stretch is due to hydrogen bonding.

-

The position of the amide C=O stretch is characteristic of a six-membered lactam.

-

The C-Cl stretch appears in the fingerprint region and can sometimes be difficult to assign definitively without comparison to a reference spectrum.

Mass Spectrometry: Fragmentation Analysis

In addition to providing the molecular formula, mass spectrometry can offer structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragments can provide clues about the molecule's structure.

For this compound, common fragmentation pathways could include:

-

Loss of CO: A characteristic fragmentation of cyclic ketones and amides.

-

Loss of Cl: Cleavage of the carbon-chlorine bond.

-

Retro-Diels-Alder (RDA) fragmentation: While less common for this specific structure, it is a possibility for related heterocyclic systems.

The Definitive Answer: Single-Crystal X-ray Crystallography

While the combination of NMR and MS can provide a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination. This technique provides a precise three-dimensional map of the electron density in a crystal, allowing for the exact positions of all atoms to be determined. This not only confirms the connectivity but also provides information about bond lengths, bond angles, and stereochemistry.

Experimental Protocols: A Self-Validating Approach

Protocol 1: NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts and should be recorded.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum (typically with proton decoupling).

-

Acquire 2D NMR spectra (COSY, HSQC, HMBC) using standard pulse programs. Optimize acquisition and processing parameters for the specific instrument and sample.

-

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in high-resolution mode.

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Protocol 3: FT-IR Spectroscopy (ATR)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a process of convergent evidence, where each analytical technique provides a unique and complementary piece of the puzzle. While each method in isolation can provide valuable insights, it is their synergistic application that leads to an unambiguous and trustworthy structural assignment. This guide has outlined a robust, field-proven workflow that emphasizes not just the "what" but the "why" of each experimental choice, empowering researchers to approach structural elucidation with confidence and scientific rigor.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). [Link]

-

SDSU NMR Facility – Department of Chemistry. 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]

-

ResearchGate. 3,4-Dihydro-quinolin-2-one derivatives from extremophilic Streptomyces sp. LGE21. [Link]

-

Katritzky, A. R., & Jones, R. A. (1960). The Infrared Spectra of Polycyclic Heteroaromatic Compounds. Part I. Monosubstituted Quinolines. Journal of the Chemical Society, 594. [Link]

-

ResearchGate. (2025, August 9). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

-

ResearchGate. (2025, August 6). Theoretical NMR correlations based Structure Discussion. [Link]

-

Magritek. (2021). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. [Link]

-

NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

-

Creative Biostructure. (2023, November 29). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

-

Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

-

McCluskey, A., et al. (2024). ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 15(3), 543-558. [Link]

-

Chemaxon. NMR Predictor. [Link]

-

Chemistry For Everyone. (2025, February 9). How To Read FTIR Spectroscopy? [YouTube]. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [YouTube]. [Link]

-

Emory University. 1D and 2D NMR. [Link]

-

National Center for Biotechnology Information. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

EPFL. 2D NMR. [Link]

-

The Journal of Organic Chemistry. One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. [Link]

-

chemmunicate !. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule [YouTube]. [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [YouTube]. [Link]

-

Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [YouTube]. [Link]

-

bioRxiv. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

PubMed. 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

-

MDPI. (2022, February 3). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. [Link]

Spectroscopic Analysis of 5-chloro-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

For Immediate Release

PUEBLA, Mexico – In the field of synthetic chemistry and drug development, the precise characterization of novel compounds is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-chloro-3,4-dihydroquinolin-2(1H)-one, a substituted dihydroquinolinone of interest to researchers in medicinal chemistry. Dihydroquinolin-2(1H)-ones are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.

Molecular Structure and Key Features

This compound possesses a bicyclic structure composed of a benzene ring fused to a dihydropyridinone ring. The key structural features that will influence its spectroscopic signature are:

-

Aromatic Ring: A substituted benzene ring with a chlorine atom at the C-5 position.

-

Lactam Moiety: A cyclic amide within the dihydropyridinone ring.

-

Aliphatic Protons: Methylene groups at the C-3 and C-4 positions.

-

N-H Proton: The amide proton at the N-1 position.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and amide protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.0 - 10.0 | Singlet (broad) | 1H | N-H (H1) | The amide proton is typically deshielded and may exhibit broadening due to quadrupolar relaxation and exchange. |

| ~7.0 - 7.5 | Multiplet | 3H | Ar-H (H6, H7, H8) | The aromatic protons will appear in the characteristic downfield region. The splitting pattern will be complex due to spin-spin coupling. |

| ~2.8 - 3.2 | Triplet | 2H | -CH₂- (H4) | These methylene protons are adjacent to the aromatic ring and a CH₂ group, leading to a triplet. |

| ~2.5 - 2.9 | Triplet | 2H | -CH₂- (H3) | These methylene protons are adjacent to the carbonyl group and a CH₂ group, resulting in a triplet. |

Expert Insight: The exact chemical shifts and coupling constants of the aromatic protons would require computational modeling or synthesis and analysis of the actual compound. The electron-withdrawing effect of the chlorine atom and the amide group will influence the chemical shifts of the aromatic protons.

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (C2) | The carbonyl carbon of the lactam is highly deshielded. |

| ~130 - 140 | Ar-C (C4a, C8a) | Quaternary aromatic carbons attached to other rings. |

| ~120 - 130 | Ar-C (C5, C6, C7, C8) | Aromatic carbons, with the carbon bearing the chlorine (C5) expected at the lower end of this range. |

| ~30 - 40 | -CH₂- (C4) | Aliphatic carbon adjacent to the aromatic ring. |

| ~25 - 35 | -CH₂- (C3) | Aliphatic carbon adjacent to the carbonyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200 (broad) | N-H stretch | Amide |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2950 - 2850 | C-H stretch | Aliphatic |

| ~1680 | C=O stretch | Lactam (Amide) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1100 - 1000 | C-Cl stretch | Aryl Halide |

Experimental Workflow: Acquiring IR Spectra

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded by pressing the sample against the crystal and collecting the interferogram.

-

Data Processing: A Fourier transform is applied to the interferogram to obtain the final IR spectrum.

Caption: A simplified workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Findings:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z corresponding to the molecular weight of this compound (C₉H₈ClNO), which is approximately 181.03 g/mol for the ³⁵Cl isotope and 183.03 g/mol for the ³⁷Cl isotope. The characteristic isotopic pattern of chlorine (M⁺ and M+2 peaks in a roughly 3:1 ratio) will be a key diagnostic feature.

-

Key Fragmentation Patterns: Fragmentation of the molecular ion is expected to occur through the loss of small molecules or radicals. Common fragmentation pathways for related structures include the loss of CO, Cl, and cleavage of the dihydropyridinone ring.

Caption: A conceptual diagram of potential fragmentation pathways in the mass spectrum.

Conclusion and Future Directions

While definitive experimental spectroscopic data for this compound is not currently in the public domain, this guide provides a robust framework for its predicted spectral characteristics based on fundamental principles and data from analogous compounds. The synthesis and subsequent spectroscopic analysis of this compound would be a valuable contribution to the field, allowing for the experimental validation of the predictions outlined in this guide. Researchers are encouraged to use this document as a reference for the characterization of this and other novel dihydroquinolinone derivatives.

References

- At present, no direct publications with the complete spectroscopic data for this compound have been identified in the searched databases. The predictions herein are based on established spectroscopic principles and data for structurally related compounds. For general information on spectroscopic techniques, please refer to standard organic chemistry textbooks and spectroscopic resources.

An In-depth Technical Guide to the Physical Properties of 5-chloro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3,4-dihydroquinolin-2(1H)-one is a substituted heterocyclic compound belonging to the dihydroquinolinone class. This structural motif is of significant interest in medicinal chemistry, appearing in a variety of biologically active molecules[1]. A thorough understanding of the physical properties of this specific analogue is fundamental for its application in drug discovery and development, influencing aspects from synthesis and purification to formulation and bioavailability.

This guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 72995-15-4). We will present available data, detail the standard methodologies for experimental determination of these properties, and explain the scientific rationale behind these techniques. This document is designed to serve as a practical reference for researchers working with this compound.

Core Physicochemical Properties

The foundational physical data for this compound are summarized below. It is important to note that while some properties are readily available from chemical suppliers, others, such as the melting point and solubility, require experimental determination for precise values.

| Property | Value | Source |

| Molecular Formula | C₉H₈ClNO | [2][3] |

| Molecular Weight | 181.62 g/mol | [3] |

| Appearance | Light yellow to light brown solid | ChemicalBook |

| CAS Number | 72995-15-4 | [2][3][4] |

| Predicted Boiling Point | 355.3 ± 42.0 °C | ChemicalBook |

| Predicted Density | 1.290 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 14.04 ± 0.20 | [2] |

Melting Point Determination: A Measure of Purity

The melting point is a critical physical constant that provides an indication of a compound's purity. A sharp melting range typically signifies a high-purity sample, whereas a broad range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

The determination of the melting point for a solid crystalline substance like this compound is most commonly and accurately performed using a digital melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Initial Scan: A preliminary determination is often performed with a fast ramp rate (e.g., 10-20 °C/min) to quickly identify the approximate melting range.

-

Precise Determination: A second, fresh sample is prepared. The apparatus is pre-heated to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium to be reached between the sample and the thermometer.

-

Observation: The temperature at which the first liquid droplet is observed is recorded as the start of the melting range. The temperature at which the entire sample has melted is recorded as the end of the range.

Causality Behind the Method: The presence of impurities disrupts the crystal lattice of the solid, requiring less energy (a lower temperature) to break the intermolecular forces. This phenomenon, known as melting point depression, is a colligative property. A slow heating rate during the precise measurement is crucial to ensure that the temperature observed accurately reflects the temperature of the sample as it transitions from solid to liquid.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Formulation and Application

Solubility is a key parameter for drug development, influencing absorption, distribution, and the choice of solvents for analysis and formulation. A comprehensive solubility profile in various organic solvents and aqueous systems is essential.

Experimental Protocol: Equilibrium Solubility Determination

-

Solvent Selection: A range of common laboratory solvents of varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide (DMSO)).

-

Sample Preparation: A known, excess amount of this compound is added to a fixed volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or stirrer) at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A precise volume of the clear, saturated supernatant is carefully removed. The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically. Alternatively, the concentration in the supernatant can be determined using a calibrated analytical technique such as HPLC-UV.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Causality Behind the Method: This method ensures that the solution is truly saturated, meaning the maximum amount of solute has dissolved at a given temperature. Agitation increases the rate at which equilibrium is reached, and a prolonged equilibration time ensures the dissolution process is complete. Quantification via a validated method like HPLC-UV provides high accuracy and precision.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound, serving as a crucial tool for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Objective: To identify the number of different types of protons, their chemical environment, and their connectivity.

-

Expected Signals: For this compound, one would expect to see signals corresponding to the aromatic protons on the chlorinated benzene ring, the two methylene (-CH₂-) groups of the dihydro- portion, and the N-H proton of the amide. The splitting patterns (e.g., triplets for the adjacent methylene groups) would confirm their connectivity.

-

Typical Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

¹³C NMR Spectroscopy:

-

Objective: To identify the number of different types of carbon atoms.

-

Expected Signals: Nine distinct signals would be expected, corresponding to the nine carbon atoms in the molecule, including the carbonyl carbon (C=O) which would appear at a characteristic downfield shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

-

C=O Stretch: A strong, sharp peak around 1650-1690 cm⁻¹ characteristic of the amide carbonyl group.

-

C-H Stretches: Peaks just below 3000 cm⁻¹ for the sp³ C-H bonds of the methylene groups and just above 3000 cm⁻¹ for the sp² C-H bonds of the aromatic ring.

-

C=C Stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Workflow for Spectroscopic Analysis

Caption: General workflow for NMR and FTIR spectroscopic characterization.

Conclusion

This guide provides the foundational physical properties of this compound based on available data and outlines the standard, scientifically robust methodologies for their experimental determination. For researchers in drug discovery and development, precise and verified data for properties such as melting point and solubility are indispensable. It is strongly recommended that these values be determined experimentally for any new batch of the compound to ensure purity and consistency, which are paramount for reliable and reproducible research.

References

-

Oshiro, Y., et al. (2000). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 43(2), 177-89. Available at: [Link]

-

Hussein, M. A., et al. (2022). 5-chloro-3-(2-(2,4-dinitrophenyl) hydrazono)indolin-2-one: synthesis, characterization, biochemical and computational screening against SARS-CoV-2. Journal of Biomolecular Structure and Dynamics, 41(15), 7338-7351. Available at: [Link]

-

Oshiro, Y., et al. (2000). 3,4-dihydro-2(1H)-quinolinone as a novel antidepressant drug: synthesis and pharmacology of 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4- dihydro-5-methoxy-2(1H)-quinolinone and its derivatives. Journal of Medicinal Chemistry, 43(2), 177-89. Available at: [Link]

-

Szatmári, I., et al. (2022). Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Acta Pharmaceutica, 72(3), 361-378. Available at: [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 49(22), 6465-88. Available at: [Link]

-

Samuel, J., et al. (2023). Synthesis and Characterization of Substituted 5-(2-Chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines: Computational, In Silico ADME, Molecular Docking, and Biological Activities. Russian Journal of Bioorganic Chemistry, 49(6), 1422-1437. Available at: [Link]

-

Medicinal Chemistry. SciTechnol. Available at: [Link]

-

Nowak, M., et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. Available at: [Link]

-

3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. PubChem. Available at: [Link]

-

Wu, J., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Beilstein Journal of Organic Chemistry, 19, 449-456. Available at: [Link]

-

Read High-Impact Highlights from Organic Letters. ACS Axial. (2018). Available at: [Link]

-

Sharma, P., & Kumar, A. (2022). quinoline scaffold – a molecular heart of medicinal chemistry. International Journal of Pharmaceutical Erudition, 12(1), 01-10. Available at: [Link]

-

Patel, N. B., et al. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. Chemistry, 6(4), 101. Available at: [Link]

-

Synthesis and biological activities of 5-chloro-3-phenylpyrano quinolin-2-ones. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-chloro-3,4-dihydroquinolin-2(1H)-one

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-chloro-3,4-dihydroquinolin-2(1H)-one, with a specific focus on its solubility and stability. As a key intermediate in the synthesis of various pharmacologically active molecules, a thorough understanding of these parameters is critical for process development, formulation, and ensuring the quality of final drug products. This document outlines detailed experimental protocols for determining solubility in various solvents and for conducting forced degradation studies to elucidate its stability profile. The information herein is synthesized from established principles of physical chemistry and analytical science, providing a robust framework for researchers in the field.

Introduction to this compound

This compound (CAS No. 72995-15-4) is a heterocyclic organic compound with the molecular formula C₉H₈ClNO and a molecular weight of 181.62 g/mol [1][2]. Its structure, featuring a dihydroquinolinone core with a chlorine substituent on the aromatic ring, makes it a valuable building block in medicinal chemistry. The quinolinone scaffold is present in numerous bioactive compounds, and understanding the physicochemical properties of its derivatives is paramount for efficient drug discovery and development processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72995-15-4 | [1][3] |

| Molecular Formula | C₉H₈ClNO | [1][3] |

| Molecular Weight | 181.62 g/mol | [1] |

| Appearance | Expected to be a solid | [4] |

| Predicted pKa | 14.04 ± 0.20 | [3] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. Due to the limited publicly available experimental data on the solubility of this compound, this section provides a predictive analysis based on its structure and outlines a robust experimental protocol for its determination.

Predicted Solubility

The structure of this compound suggests it is a sparingly soluble compound in aqueous media. The presence of the lactam group provides some polarity and potential for hydrogen bonding, while the chlorinated aromatic ring contributes to its lipophilicity. Its solubility is expected to be higher in organic solvents, particularly polar aprotic solvents. For a structurally related compound, 5-chloro-8-hydroxyquinoline, solubility was found to be highest in 1,4-dioxane and various acetate and alcohol solvents[5][6].

Experimental Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. This protocol is designed to provide accurate and reproducible results.

Protocol:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Illustrative Solubility Data

The following table presents hypothetical, yet scientifically plausible, solubility data for this compound, based on the expected behavior of such a molecule.

Table 2: Predicted Solubility of this compound

| Solvent | Temperature (°C) | Predicted Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| Phosphate Buffer (pH 7.4) | 25 | < 0.1 |

| Methanol | 25 | 5 - 10 |

| Ethanol | 25 | 2 - 5 |

| Acetone | 25 | 10 - 20 |

| Acetonitrile | 25 | 5 - 15 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

Stability Profile and Forced Degradation Studies

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods[7].

Experimental Workflow for Forced Degradation

The following workflow outlines the steps for a comprehensive forced degradation study.

Caption: Experimental workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The objective is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation[8].

-

Acidic Hydrolysis: A solution of the compound is treated with 0.1 M HCl at 60°C. Samples are taken at various time points (e.g., 2, 4, 8, 24 hours) and neutralized before analysis.

-

Basic Hydrolysis: A solution of the compound is treated with 0.1 M NaOH at 60°C. Samples are collected and neutralized at the same time points as the acidic hydrolysis.

-

Oxidative Degradation: The compound solution is exposed to 3% hydrogen peroxide at room temperature. Samples are analyzed at regular intervals.

-

Thermal Degradation: The solid compound and a solution are exposed to elevated temperatures (e.g., 80°C) in a stability chamber.

-

Photolytic Degradation: The solid compound and a solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of an analytical method capable of separating the intact drug from its degradation products.

Illustrative HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (determined by UV scan)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Predicted Stability Profile and Degradation Pathways

Based on the chemical structure, the lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. The aromatic ring is generally stable, but the chlorine substituent might influence its reactivity.

Table 3: Summary of Predicted Forced Degradation Results

| Stress Condition | Predicted Degradation | Potential Degradation Products |

| Acidic Hydrolysis | Moderate to High | Ring-opened amino acid derivative |

| Basic Hydrolysis | High | Salt of the ring-opened amino acid |

| Oxidative | Low to Moderate | N-oxide or hydroxylated derivatives |

| Thermal | Low | Minor degradation, potential for dimerization |

| Photolytic | Moderate | Potential for dechlorination or radical-mediated reactions |

Conclusion

While experimental data for this compound remains limited in the public domain, this guide provides a scientifically grounded framework for its characterization. The outlined protocols for solubility and stability testing are based on industry-standard methodologies and regulatory guidelines. The predictive data and potential degradation pathways offer valuable insights for researchers working with this compound, enabling them to design more effective experiments, develop robust formulations, and ensure the quality and stability of their products. It is recommended that these protocols be implemented to generate empirical data to confirm and expand upon the predictive information presented herein.

References

-

Hoffman Fine Chemicals. CAS RN 21617-16-3 | 5-Chloro-2,3-dihydroquinolin-4(1H)-one. Available from: [Link]

-

ResearchGate. Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Available from: [Link]

-

PubChem. 5-Chloroquinoline. Available from: [Link]

-

ResearchGate. Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline and 5,7-Dichloro-8-hydroxyquinoline in Different Solvents and Mixing Properties of Solutions. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Forced degradation studies of a new ant. Available from: [Link]

-

ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

MedCrave online. Forced Degradation Studies. Available from: [Link]

-

SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available from: [Link]

-

Organic Chemistry Portal. Dihydroquinolinone synthesis. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. Forced Degradation – A Review. Available from: [Link]

-

ICH. Annex 10 - ICH. Available from: [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products. Available from: [Link]

-

SpringerLink. Synthesis, transformations and biological evaluation of 5‑chloro-8-hydroxyquinoline hybrids. Available from: [Link]

-

Pharmaffiliates. This compound. Available from: [Link]

-

PubChem. 3,4-Dihydro-5-hydroxy-2(1H)-quinolinone. Available from: [Link]

-

PMC. Gelation Behavior of 5-Chloro-8-hydroxyquinoline, an Antituberculosis Agent in Aqueous Alcohol Solutions. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of Dihydroquinolines in the Twenty‐First Century. Available from: [Link]

-

MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Available from: [Link]

-

ResearchGate. Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection | Request PDF. Available from: [Link]

-

FDA. Guidance for Industry #5 - Drug Stability Guidelines. Available from: [Link]

-

SciSpace. the use of analytical methods for quality control of promising active pharmaceutical ingredients. Available from: [Link]

-

MDPI. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Available from: [Link]

-

NIH. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Available from: [Link]

-

PubChem. 5-chloro-N-[4-[(2S)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-1-benzofuran-2-carboxamide. Available from: [Link]

-

PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Available from: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 129075-59-8 CAS MSDS (5-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

5-chloro-3,4-dihydroquinolin-2(1H)-one molecular weight and formula

An In-Depth Technical Guide to 5-chloro-3,4-dihydroquinolin-2(1H)-one

Authored by: A Senior Application Scientist